ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040646-10-3
VCID: VC11977887
InChI: InChI=1S/C22H24ClN3O3S/c1-2-29-21(28)16-9-11-25(12-10-16)20(27)8-7-18-14-30-22-24-19(13-26(18)22)15-3-5-17(23)6-4-15/h3-6,13-14,16H,2,7-12H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Molecular Formula: C22H24ClN3O3S
Molecular Weight: 446.0 g/mol

ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate

CAS No.: 1040646-10-3

Cat. No.: VC11977887

Molecular Formula: C22H24ClN3O3S

Molecular Weight: 446.0 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate - 1040646-10-3

Specification

CAS No. 1040646-10-3
Molecular Formula C22H24ClN3O3S
Molecular Weight 446.0 g/mol
IUPAC Name ethyl 1-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C22H24ClN3O3S/c1-2-29-21(28)16-9-11-25(12-10-16)20(27)8-7-18-14-30-22-24-19(13-26(18)22)15-3-5-17(23)6-4-15/h3-6,13-14,16H,2,7-12H2,1H3
Standard InChI Key CYVWDSVTYMFZLU-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound combines an imidazo[2,1-b] thiazole core substituted at the 6-position with a 4-chlorophenyl group and at the 3-position with a propanoyl side chain. This side chain is further conjugated to a piperidine-4-carboxylate ester (Figure 1). The imidazo-thiazole system is a bicyclic heteroaromatic scaffold known for its electron-rich properties, which facilitate interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC22H24ClN3O3S\text{C}_{22}\text{H}_{24}\text{ClN}_3\text{O}_3\text{S}
Molecular Weight446.0 g/mol
IUPAC NameEthyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1, thiazol-3-yl]propanoyl}piperidine-4-carboxylate
CAS Registry Number1040646-10-3

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum would exhibit characteristic absorptions for ester carbonyl (1730cm1\sim 1730 \, \text{cm}^{-1}), amide carbonyl (1680cm1\sim 1680 \, \text{cm}^{-1}), and aromatic C–H stretching (3050cm1\sim 3050 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) data would reveal distinct signals for the piperidine ring protons (δ1.23.5ppm\delta 1.2–3.5 \, \text{ppm}), the ethyl ester group (δ1.2ppm\delta 1.2 \, \text{ppm}, triplet; δ4.1ppm\delta 4.1 \, \text{ppm}, quartet), and the 4-chlorophenyl aromatic protons (δ7.37.6ppm\delta 7.3–7.6 \, \text{ppm}) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Imidazo[2,1-b] thiazole Core: Constructed via cyclocondensation of 2-aminothiazole derivatives with α-haloketones .

  • Propanoyl-Piperidine Linker: Derived from ethyl isonipecotate (ethyl piperidine-4-carboxylate, CAS: 1126-09-6) , which undergoes acylation with propionyl chloride.

  • 4-Chlorophenyl Substituent: Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Stepwise Synthesis

  • Formation of Imidazo-Thiazole Core:

    • Reaction of 4-chlorophenyl-substituted thiazole-2-amine with bromoacetone yields 6-(4-chlorophenyl)imidazo[2,1-b]thiazole .

  • Introduction of Propanoyl Side Chain:

    • The 3-position of the imidazo-thiazole is functionalized via Friedel-Crafts acylation using propionyl chloride.

  • Coupling with Piperidine Ester:

    • The propanoyl group is conjugated to ethyl piperidine-4-carboxylate via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYieldSource
Imidazo-thiazole formationBromoacetone, DMF, 80°C65–70%
AcylationPropionyl chloride, AlCl₃, CH₂Cl₂55%
Amide couplingEDC, HOBt, DIPEA, DMF40–45%

Biological Activity and Mechanistic Insights

Table 3: Predicted ADMET Properties

PropertyValueMethod
logP3.2XLogP3
Water Solubility0.02 mg/mLESOL
CYP2D6 InhibitionModerateSwissADME
Bioavailability55%Boiled-Egg Model

Comparative Analysis with Structural Analogs

Ethyl 1-(3-Methyl-6-Phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate (CID 3240100)

This analog lacks the 4-chlorophenyl and propanoyl groups, resulting in reduced CA inhibition (Ki>100μMK_i > 100 \, \mu\text{M}) . The chlorine atom in the target compound enhances electronegativity, potentially improving target binding.

Ethyl 4-[[3-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methylamino]piperidine-1-carboxylate (CID 137637563)

With a thiazole-methylamino substituent, this compound shows moderate activity against tyrosine kinases (IC50=1.2μMIC_{50} = 1.2 \, \mu\text{M}) , highlighting the versatility of imidazo-thiazole derivatives in targeting diverse enzymes.

Challenges and Future Directions

  • Synthetic Yield Optimization: Current yields for the final coupling step remain suboptimal (40–45%) . Transitioning to flow chemistry or enzymatic catalysis could improve efficiency.

  • Target Validation: Specific biological targets for this compound require empirical confirmation via kinase profiling or proteomic studies.

  • In Vivo Pharmacokinetics: Preliminary ADMET data suggest moderate bioavailability; prodrug strategies or nanoformulations may enhance therapeutic indices.

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